![molecular formula C6H5NO4 B145892 4-Nitrocatechol CAS No. 3316-09-4](/img/structure/B145892.png)
4-Nitrocatechol
Overview
Description
4-Nitrocatechol is a compound that has been studied for its interactions with non-heme iron dioxygenases, particularly those containing iron in the Fe(II) oxidation state. It acts as a strong competitive inhibitor of substrate oxygenation by certain enzymes, such as protocatechuate 3,4-dioxygenase and pyrocatechase, and forms reversible complexes with these enzymes . It has also been identified as a transformation product of 4-nitrophenol by bacterial strains and can be quantified in biodegradation samples . Furthermore, 4-nitrocatechol is a significant product in the gas-phase oxidation of catechol, which is relevant to secondary organic aerosol formation from biomass burning .
Synthesis Analysis
4-Nitrocatechol can be synthesized from pyrocatechol via nitration using sulfuric acid and sodium nitrite, with a subsequent purification step through recrystallization, achieving a high purity and yield . Additionally, it can be derived from 5-nitrosalicylaldehyde and 2-hydroxy-5-nitroacetophenone via Baeyer–Villiger oxidation, which is useful for the synthesis of various pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of 4-nitrocatechol has been characterized by various spectroscopic methods. For instance, the X-ray structure of soybean lipoxygenase-3 in complex with 4-nitrocatechol shows the inhibitor near the iron site, with interactions between its hydroxyl groups and specific amino acid residues . Quantum chemical calculations have also been used to study the complexation of 4-nitrocatechol with Al(III) in acidic aqueous solutions, providing insights into the conformation of these complexes .
Chemical Reactions Analysis
4-Nitrocatechol participates in various chemical reactions, including its role as a ligand in the formation of complexes with metals such as aluminum. These complexes have been characterized by potentiometry and voltammetry, and the ligand's ability to form stable complexes with Al(III) has been applied to the amperometric determination of reactive Al(III) in environmental samples . The compound also undergoes excited-state proton transfer, which is a crucial step in its photochemical reactions in the environment .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrocatechol have been explored through its interactions with metal ions and enzymes. The compound's optical and electron paramagnetic resonance (EPR) spectra vary significantly when complexed with different enzymes, indicating changes in the ligand fields around the active sites . The voltammetric behavior of 4-nitrocatechol and its complexes with Al(III) has been studied, showing that the oxidation potential of the ligand decreases with increasing pH and coordination number . Additionally, the ultrafast dynamics of 4-nitrocatechol in excited states have been investigated, suggesting that proton transfer occurs rapidly upon excitation and that triplet states may not be significantly populated .
Scientific Research Applications
Atmospheric Chemistry
4-Nitrocatechol is studied for its presence and behavior in the atmosphere. It's a type of nitrophenol, substances that occur in the gas and condensed phases in the atmosphere, originating from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for identification and quantification. The atmospheric nitration of phenol, which forms nitrophenols like 4-Nitrocatechol, involves complex reactions, and the relative importance of these processes is still under research. Understanding the formation and behavior of nitrophenols like 4-Nitrocatechol is crucial for atmospheric chemistry and environmental studies (Harrison et al., 2005).
Analytical Chemistry
4-Nitrocatechol plays a role in analytical chemistry, particularly in the context of wood and paper industries. Near-Infrared (NIR) spectroscopy is a technique that detects chemical and physical properties of materials and has been applied for analyzing wood and paper products. The use of NIR spectroscopy in these industries is increasing, highlighting the potential of 4-Nitrocatechol and related compounds in non-destructive analytical methods (Tsuchikawa & Schwanninger, 2013).
Environmental Science
In environmental science, 4-Nitrocatechol is relevant in studies concerning the adsorption behavior of pollutants. Investigations have been conducted on the adsorption of compounds like phenol and 4-nitrophenol on activated carbon, aiming to understand the mechanisms and improve the process efficiency. Such studies are crucial for environmental remediation and management of pollutants (Kumar et al., 2007).
Wastewater Management
4-Nitrocatechol and related compounds have applications in wastewater management. Free nitrous acid (FNA), the protonated form of nitrite, exhibits inhibitory and biocidal effects on microorganisms, leading to various applications in wastewater systems. FNA-based technologies, which may involve nitrophenolic compounds, are used to control sewer corrosion, odors, and in sludge management. These applications aim to improve wastewater management practices, though more research and development are needed for widespread application (Duan et al., 2019).
Mechanism of Action
Target of Action
4-Nitrocatechol is known to interact with certain enzymes in the body. It has been identified as a strong competitive inhibitor of the enzyme protocatechuate 3,4-dioxygenase . This enzyme plays a crucial role in the breakdown of certain organic compounds in the body .
Mode of Action
The mode of action of 4-Nitrocatechol involves forming a reversible complex with its target enzyme, protocatechuate 3,4-dioxygenase . This interaction inhibits the normal function of the enzyme, affecting the biochemical pathways it is involved in .
Biochemical Pathways
It is known that the compound’s interaction with protocatechuate 3,4-dioxygenase can disrupt the normal breakdown of certain organic compounds .
Result of Action
The result of 4-Nitrocatechol’s action is the inhibition of the enzyme protocatechuate 3,4-dioxygenase . This can disrupt the normal breakdown of certain organic compounds in the body .
Action Environment
The environment can influence the action, efficacy, and stability of 4-Nitrocatechol. For instance, the compound’s activity can be affected by factors such as pH and the presence of other compounds . .
Safety and Hazards
properties
IUPAC Name |
4-nitrobenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNPNXSISMKQEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186804 | |
Record name | 4-Nitrocatechol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID10186804 | |
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Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Nitrocatechol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
4-Nitrocatechol | |
CAS RN |
3316-09-4 | |
Record name | 4-Nitrocatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3316-09-4 | |
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Record name | 4-Nitrocatechol | |
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Record name | 4-Nitrocatechol | |
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Record name | 3316-09-4 | |
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Record name | 4-Nitrocatechol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitropyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.009 | |
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Record name | 4-NITROCATECHOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW60NG75EN | |
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Record name | 4-Nitrocatechol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-176 °C, 174 - 176 °C | |
Record name | 4-Nitrocatechol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03407 | |
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Record name | 4-Nitrocatechol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the major environmental sources of 4-nitrocatechol?
A1: 4-Nitrocatechol is primarily generated through biomass burning and fossil fuel combustion. [, ] It is also formed in the atmosphere through the reaction of catechol with hydroxyl (OH) and nitrate (NO3) radicals in the presence of nitrogen oxides (NOx). []
Q2: How does the acidity of atmospheric aqueous phases influence the formation of 4-nitrocatechol?
A2: The pH of atmospheric aqueous phases (e.g., cloudwater, fog) significantly affects 4-nitrocatechol formation during nitrate-mediated photooxidation of phenolic precursors like catechol. Lower pH levels generally accelerate the reaction rates of guaiacol and catechol, leading to enhanced formation of light-absorbing products, including 4-nitrocatechol. []
Q3: How does 4-nitrocatechol contribute to brown carbon formation?
A3: 4-Nitrocatechol is a significant component of atmospheric brown carbon (BrC), a class of organic aerosols that absorb sunlight and impact climate forcing. Its presence in atmospheric aerosols contributes to light absorption, particularly in the near-UV and visible ranges. [, ]
Q4: How is 4-nitrocatechol metabolized by bacteria?
A5: Several bacterial species, particularly those belonging to the genera Pseudomonas and Burkholderia, possess the enzymatic machinery to degrade 4-nitrocatechol. [, ] One common pathway involves the conversion of 4-nitrocatechol to 1,2,4-benzenetriol (BT) by a dioxygenase enzyme. [, ] BT is further metabolized to maleylacetate and then enters the TCA cycle. [, ]
Q5: Does the presence of 4-nitrocatechol affect the degradation of other nitroaromatic compounds like 2,4-dinitrotoluene (2,4-DNT)?
A6: Interestingly, while 2,4-DNT-degrading strains can convert 2,6-dinitrotoluene to 3-methyl-4-nitrocatechol, they do not further degrade this compound. Furthermore, the presence of 2,6-DNT can hinder the degradation of 2,4-DNT by these strains. []
Q6: Is the ability to degrade 4-nitrocatechol common in all bacteria?
A7: The ability to degrade 4-nitrocatechol is not universal in bacteria. Studies have shown variability even within the same genus. For instance, some Burkholderia species degrade 4-nitrophenol via 1,4-benzoquinone and hydroquinone, while others utilize a pathway involving 4-nitrocatechol. [] The presence of specific catabolic genes, often located on plasmids, dictates the degradation pathway utilized by a particular strain. [, , , ]
Q7: What enzymes are involved in the initial steps of 4-nitrophenol degradation via 4-nitrocatechol?
A8: The initial step in this pathway often involves the conversion of 4-nitrophenol to 4-nitrocatechol, catalyzed by monooxygenase enzymes. For example, Bacillus sphaericus JS905 utilizes a two-component monooxygenase system for this transformation. [] Another enzyme, pentachlorophenol-4-monooxygenase from Sphingomonas sp. UG30, has been shown to catalyze the subsequent hydroxylation of 4-nitrocatechol to 1,2,4-benzenetriol. []
Q8: Does the enzyme pentachlorophenol-4-monooxygenase play a role in 4-nitrophenol degradation?
A9: While pentachlorophenol-4-monooxygenase can hydroxylate 4-nitrocatechol to 1,2,4-benzenetriol, it exhibits limited activity towards 4-nitrophenol itself. [] This suggests that other enzymes are primarily responsible for the initial hydroxylation of 4-nitrophenol in the 4-nitrocatechol degradation pathway.
Q9: How does pH influence the enzymatic degradation of 4-nitrocatechol?
A10: The pH can significantly influence the activity and stability of enzymes involved in 4-nitrocatechol degradation. For instance, the activity of the two-component monooxygenase system from Bacillus sphaericus JS905 responsible for 4-nitrophenol conversion to 4-nitrocatechol is pH-dependent. []
Q10: What is the molecular formula and weight of 4-nitrocatechol?
A11: The molecular formula of 4-nitrocatechol is C6H5NO4, and its molecular weight is 155.10 g/mol. []
Q11: What spectroscopic techniques are useful for characterizing 4-nitrocatechol?
A12: Various spectroscopic methods are employed to characterize 4-nitrocatechol and its interactions, including UV-Vis absorption spectroscopy, Raman spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , , ]
Q12: What analytical techniques are used to quantify 4-nitrocatechol in environmental samples?
A13: Liquid chromatography with UV detection (HPLC-UV) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the identification and quantification of 4-nitrocatechol in environmental samples. [, , ]
Q13: What electrochemical methods can be used to study the formation of 4-nitrocatechol?
A14: In situ electrochemical probes have been used to monitor the formation of 4-nitrocatechol during the cytochrome c and hydrogen peroxide-mediated hydroxylation of 4-nitrophenol. This method offers high sensitivity and avoids complex extraction procedures. []
Q14: How does 4-nitrocatechol interact with metal (hydr)oxide surfaces?
A15: 4-Nitrocatechol exhibits strong adsorption to metal (hydr)oxide surfaces containing Ti(IV), Fe(III), and Al(III) due to the strong interactions between its phenolate groups and the metal centers. [] The adsorption is influenced by factors such as pH, ionic strength, and the specific type of metal (hydr)oxide. []
Q15: What are the implications of 4-nitrocatechol adsorption on mineral surfaces?
A16: The adsorption of 4-nitrocatechol onto mineral dust surfaces, common components of atmospheric aerosols, can influence their reactivity and optical properties. [] These interactions can impact the heterogeneous chemistry of the atmosphere and ultimately influence climate.
Q16: What computational chemistry methods are used to study 4-nitrocatechol and related compounds?
A17: Quantum chemical calculations are valuable tools for investigating the structural, electronic, and spectroscopic properties of 4-nitrocatechol and its complexes. [] These calculations help interpret experimental observations and provide insights into reaction mechanisms.
Q17: Can structure-activity relationship (SAR) models predict the reactivity of 4-nitrocatechol derivatives?
A18: SAR models are useful for predicting the reactivity of structurally similar compounds. In the context of nitrocatechols, SAR models have been developed to estimate their reaction rate coefficients with OH radicals based on their structural features. [] These models assist in understanding the atmospheric fate and persistence of these compounds.
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